![molecular formula C11H16ClNO B3335406 2-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1197235-92-9](/img/structure/B3335406.png)
2-(3-Methoxyphenyl)pyrrolidine hydrochloride
Overview
Description
2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a compound with the CAS Number: 1381929-36-7 . It has a molecular weight of 213.71 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is1S/C11H15NO.ClH/c1-13-11-5-2-4-9(8-11)11-6-3-7-12-11;/h2-5,9,12H,6-8H2,1H3;1H
. This indicates the presence of a pyrrolidine ring, a methoxy group, and a phenyl group in the molecule . Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 213.71 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Methoxyphenyl)pyrrolidine hydrochloride plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. Its applications are diverse, ranging from serving as a precursor in the synthesis of agrochemicals and medicinal compounds to its involvement in ring contraction reactions and the synthesis of novel organothiophosphorus compounds. For instance, Ghelfi et al. (2003) demonstrated the use of related pyrrolidinone structures in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing compounds for agrochemical or medicinal applications (Ghelfi et al., 2003). Similarly, Tehrani et al. (2000) explored the transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, showcasing a novel approach to converting piperidines into pyrrolidines (Tehrani et al., 2000).
Pharmaceutical Applications
In the realm of pharmaceuticals, the structural motif of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is integral to the development of compounds with potential therapeutic benefits. Research by Malawska et al. (2002) highlighted the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their antiarrhythmic and antihypertensive effects, indicating the potential of derivatives for cardiovascular treatments (Malawska et al., 2002). Furthermore, Singh et al. (2003) investigated hybrid (Te, N) ligands derived from pyrrolidine structures for their coordination chemistry with palladium(II) and mercury(II), opening avenues for medicinal chemistry and materials science applications (Singh et al., 2003).
Antimicrobial and Antitubercular Activities
The adaptability of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride derivatives extends to antimicrobial and antitubercular activities. El-Mansy et al. (2018) synthesized and evaluated pyrrolidine-3-carbonitrile derivatives for their antimicrobial properties, showcasing the potential of these derivatives in combating microbial infections (El-Mansy et al., 2018). Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, reporting significant antitubercular activity, highlighting their potential in addressing tuberculosis (Bodige et al., 2019).
Corrosion Inhibition
Another interesting application of derivatives involves the inhibition of corrosion in industrial settings. Ansari et al. (2015) explored the use of pyridine derivatives as corrosion inhibitors for steel, demonstrating the chemical's potential in protecting industrial materials against corrosive environments (Ansari et al., 2015).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key feature of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to be involved in a variety of biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight, density, and boiling point, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
The compound is reported to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.
properties
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQGPFCOCRKQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrrolidine hydrochloride | |
CAS RN |
1197235-92-9 | |
Record name | 2-(3-methoxyphenyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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